Bedaquiline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIJNHUBAXPXFS-XLJNKUFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027810, DTXSID80903989 | |
| Record name | rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bedaquiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Bedaquiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
White solid | |
CAS No. |
843663-66-1, 654653-93-7 | |
| Record name | Bedaquiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=843663-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(αR,βS)-6-Bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-1-naphthalenyl-β-phenyl-3-quinolineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654653-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolineethanol, 6-bromo-alpha-(2-(dimethylamino)ethyl)-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654653937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bedaquiline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0843663661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bedaquiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bedaquiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-1-(6-bromo-2-methoxy-3-quinolinyl)-4- (dimethylamino)-2-(1-naphthalenyl)-1-phenyl-2-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEDAQUILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78846I289Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bedaquiline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
118 °C | |
| Record name | Bedaquiline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanisms of Action of Bedaquiline in Mycobacterium Tuberculosis
Targeting Mycobacterial ATP Synthase: Molecular Interactions and Inhibition Kinetics
Bedaquiline's interaction with the mycobacterial ATP synthase is highly specific, contributing to its efficacy with minimal off-target effects on the human counterpart. patsnap.com The inhibition kinetics reveal a time-dependent, rather than dose-dependent, killing of mycobacterial cells. oup.com
The foundational mechanism of this compound's action is its direct binding to the c-subunit of the F-ATP synthase. patsnap.comnih.gov This interaction is crucial as the c-ring forms the membrane-embedded rotor of the enzyme. asm.org By binding to the c-subunit, this compound effectively stalls the rotation of the c-ring, which is essential for proton translocation and subsequent ATP synthesis in the catalytic α3β3-headpiece of the enzyme. nih.govnih.gov Cryo-electron microscopy studies have revealed that this compound binding induces global conformational changes in the ATP synthase, creating tight binding pockets at the interface of subunits a and c. biorxiv.org The dimethylamino group of this compound interacts with the carboxyl group of the proton-carrying residue E65 within the c-ring. nih.govresearchgate.net This binding physically obstructs the ion shuttle, thereby halting the entire ATP synthesis process. asm.orgnih.gov
In addition to its well-established interaction with the c-ring, evidence suggests a second direct mechanism involving the ε-subunit of the F-ATP synthase. nih.govnih.gov The ε-subunit plays a critical role in coupling the rotation of the c-ring to the catalytic activity of the F1 portion of the enzyme. nih.gov this compound has been shown to interact with the ε-subunit near its unique N-terminal tryptophan residue. nih.gov This binding is proposed to disrupt the subunit's ability to effectively link the proton translocation driven by the c-ring's rotation to the synthesis of ATP in the α3β3-headpiece. nih.gov While this mechanism is supported by genetic and biophysical studies, it has been considered controversial due to the moderate binding affinity for the isolated ε-subunit and the inability to isolate spontaneous resistance mutants in this subunit. nih.gov However, studies with this compound analogs have provided further support for the functional importance of targeting the ε-subunit. nih.gov
At higher concentrations, this compound has been observed to function as an uncoupler of the electron transport chain from ATP synthesis. nih.govmdpi.com This uncoupling effect is attributed to this compound acting as a protonophore, specifically a H+/K+ anti-porter, which shuttles protons across the mycobacterial membrane. nih.govnih.gov This action collapses the transmembrane pH gradient, a key component of the proton motive force that drives ATP synthesis. nih.govnih.gov However, recent research with this compound analogs, such as TBAJ-876, which lack this uncoupler activity but retain potent bactericidal effects, suggests that this uncoupling mechanism may not be essential for this compound's primary antimycobacterial activity. nih.govnih.gov Spectroscopic measurements on living mycobacterial cells have also found no evidence for protonophoric or ionophoric uncoupling. biorxiv.org
Bactericidal Activity against Replicating and Non-Replicating Mycobacteria: In Vitro and In Vivo Studies
A key attribute of this compound is its potent bactericidal activity against both actively replicating and dormant, non-replicating mycobacteria. patsnap.comresearchgate.net This is a significant advantage over many traditional antibiotics that are only effective against dividing cells. patsnap.com The ability to kill dormant bacteria is crucial for eradicating persistent infections. patsnap.comnih.gov Bacteria with smaller ATP stores, such as dormant bacilli, are particularly susceptible to this compound. drugbank.com
In vitro studies have demonstrated this compound's efficacy against a range of mycobacterial species, with minimal inhibitory concentrations (MICs) for M. tuberculosis typically ranging from 0.002 to 0.06 μg/ml. drugbank.com The bactericidal effect is observed in a time-dependent manner. oup.com
| Mycobacterial State | This compound Activity | Study Type | Key Findings |
| Replicating | Bactericidal | In vitro | Potent activity with low MIC values. drugbank.com |
| Non-replicating (Dormant) | Bactericidal | In vitro/In vivo | Effective against persistent bacteria, crucial for preventing relapse. patsnap.comnih.gov |
| Intracellular | Bactericidal | Ex vivo | Readily detectable mycobactericidal activity in whole blood cultures. plos.org |
In vivo studies using animal models, such as the Cornell mouse model, have confirmed these findings. A this compound-containing regimen was shown to clear colony-forming units (CFU) faster than standard regimens and was capable of eradicating persistent bacilli, leading to no disease relapse. nih.gov This potent sterilizing activity underscores this compound's potential to shorten treatment durations and improve outcomes for tuberculosis patients. nih.gov
Mechanisms of Bedaquiline Resistance in Mycobacterium Tuberculosis
Genetic Determinants of Bedaquiline Resistance
Mutations in the atpE Gene and their Impact on ATP Synthase Structure and Function
This compound exerts its antitubercular activity by specifically inhibiting the F1F0-adenosine triphosphate (ATP) synthase, an enzyme essential for mycobacterial energy production, by binding to its subunit c, encoded by the atpE gene. asm.orgfrontiersin.orgasm.org Mutations within the atpE gene are a primary mechanism of target-based resistance, leading to structural changes in the ATP synthase that reduce this compound's binding affinity. nih.gov
These atpE mutations are typically associated with high-level this compound resistance, often resulting in a 10- to 128-fold increase in the minimum inhibitory concentration (MIC) compared to wild-type strains. frontiersin.orgbenthamdirect.com Examples of such mutations include A28V, A28P, G61A, A63P, and I66M. frontiersin.orgasm.org Despite conferring high-level resistance, atpE mutations are observed with relatively low frequency in clinical isolates, possibly due to a fitness cost associated with these mutations in M. tuberculosis in vivo. frontiersin.orgfrontiersin.orgfrontiersin.org
Table 1: Impact of Key atpE Mutations on this compound Resistance
| Gene | Mutation | Resistance Level | MIC Fold Increase | Impact on ATP Synthase | Clinical Frequency |
| atpE | A28V, A28P, G61A, A63P, I66M | High | 10-128x | Disrupts this compound binding to subunit c | Low frontiersin.orgfrontiersin.org |
Mutations in the Rv0678 Gene and the MmpL5/MmpS5 Efflux Pump System
Mutations in the Rv0678 gene represent a major non-target-based mechanism of this compound resistance. oup.comfrontiersin.orgplos.org Rv0678 encodes a transcriptional repressor (MmpR) that negatively regulates the expression of the MmpS5-MmpL5 efflux pump system. frontiersin.orgplos.orgpnas.org When mutations occur in Rv0678, the repressor's function is impaired or lost, leading to the overexpression of the MmpS5-MmpL5 efflux pump. frontiersin.orgplos.orgplos.org This overexpression results in increased efflux of this compound from the mycobacterial cell, thereby reducing its intracellular concentration and leading to resistance. frontiersin.orgfrontiersin.orgpnas.org
Rv0678 mutations are frequently observed in clinical isolates and are associated with low to moderate levels of this compound resistance, typically causing a 2- to 8-fold increase in MIC. frontiersin.orgfrontiersin.orgpnas.orgnih.gov These mutations can include missense mutations, single nucleotide insertions, deletions, and even IS6110 insertion sequences. plos.org Hotspot mutations have been identified, such as CG286-287 insertion (26.8% prevalence in one study) and G198, G199 insertion/G198 deletion (14.3% prevalence). frontiersin.org Mutations in the intergenic region between Rv0678 and mmpS5 have also been shown to increase MmpL5 efflux pump expression. nih.gov
Table 2: Characteristics of Rv0678 Mutations in this compound Resistance
| Gene | Mechanism | Resistance Level | MIC Fold Increase | Common Mutation Types | Impact on Efflux Pump | Clinical Frequency |
| Rv0678 | Transcriptional repressor inactivation | Low to Moderate | 2-8x | Missense, insertions, deletions (e.g., CG286-287 insertion, G198/G199 insertion/deletion) frontiersin.orgplos.org | Upregulation of MmpS5-MmpL5 efflux pump frontiersin.orgplos.org | High frontiersin.orgasm.orgersnet.org |
Efflux Pump Mechanisms and their Contribution to this compound Resistance
Efflux pump systems are a critical non-target-based mechanism contributing to this compound resistance in M. tuberculosis. frontiersin.orgplos.org These pumps actively transport antimicrobial compounds out of the bacterial cell, thereby reducing the intracellular drug concentration below therapeutic levels. The MmpS5-MmpL5 efflux pump system is the most well-characterized transporter implicated in this compound resistance. frontiersin.orgplos.orgpnas.orgfrontiersin.org
As discussed, mutations in the Rv0678 gene lead to the derepression and subsequent overexpression of the mmpS5 and mmpL5 genes, resulting in an increased number of functional efflux pumps on the mycobacterial membrane. plos.orgplos.org This overexpression allows M. tuberculosis to effectively pump out this compound, conferring resistance. frontiersin.orgpnas.org The MmpS5-MmpL5 system is a multisubstrate efflux pump, meaning it can transport various compounds, which contributes to cross-resistance profiles. asm.org While MmpS5-MmpL5 is the primary efflux system linked to this compound resistance, the existence of other undetermined efflux mechanisms is also suggested by some this compound-resistant isolates lacking mutations in known resistance genes. frontiersin.orgfrontiersin.org
Cross-Resistance Profiles with Other Antimycobacterial Agents: Clofazimine (B1669197) and Linezolid (B1675486)
The emergence of this compound resistance can lead to cross-resistance with other antimycobacterial agents, particularly clofazimine. oup.comfrontiersin.org
Clofazimine: Cross-resistance between this compound and clofazimine is well-documented and primarily mediated by mutations in the Rv0678 gene. oup.comasm.orgfrontiersin.orgplos.org Since the MmpS5-MmpL5 efflux pump, whose expression is regulated by Rv0678, is a multisubstrate transporter, its upregulation due to Rv0678 mutations leads to the efflux of both this compound and clofazimine. asm.orgplos.orgasm.org Mutations in pepQ have also been associated with low-level cross-resistance to clofazimine. oup.comfrontiersin.orgnih.gov This shared resistance mechanism has significant clinical implications, as it can limit treatment options for MDR-TB and extensively drug-resistant TB (XDR-TB). frontiersin.orgplos.org
Linezolid: While linezolid is an important drug for drug-resistant TB, there is no direct evidence of cross-resistance between this compound and linezolid due to shared resistance mechanisms like those seen with clofazimine. This compound's mechanism of action targets ATP synthase, while linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. mims.com Therefore, resistance to one does not inherently confer resistance to the other through common genetic pathways or efflux pumps.
Table 3: Cross-Resistance Profiles of this compound
| Drug | Cross-Resistance Observed | Shared Mechanism |
| Clofazimine | Yes oup.comfrontiersin.orgplos.org | Upregulation of MmpS5-MmpL5 efflux pump due to Rv0678 mutations; also pepQ mutations oup.comasm.orgfrontiersin.orgplos.org |
| Linezolid | No direct evidence of shared resistance mechanisms | Distinct mechanisms of action (ATP synthase vs. protein synthesis inhibition) mims.com |
Emergence and Evolution of this compound Resistance under Selective Pressure: Genetic Epidemiology
The emergence of this compound resistance in M. tuberculosis has been observed both in vitro and in clinical settings since its introduction. oup.comfrontiersin.orgfrontiersin.org This emergence is a direct consequence of selective pressure exerted by this compound treatment, particularly in the context of suboptimal regimens or poor adherence. up.ac.za
Genetic epidemiology studies reveal that Rv0678 mutations are the predominant mechanism of this compound resistance observed in clinical isolates, often occurring with higher frequency than atpE mutations. frontiersin.orgasm.orgersnet.org This suggests that Rv0678 mutations may represent an initial, transient step in the acquisition of low-level resistance, enabling the bacteria to survive under drug pressure. up.ac.za Subsequently, or in parallel, atpE mutations, which confer higher levels of resistance, may emerge, although they are less common in clinical settings, possibly due to fitness costs. frontiersin.orgup.ac.za The presence of Rv0678 mutations has been reported even in patients without prior this compound or clofazimine exposure, indicating their potential pre-existence or rapid selection. oup.comnih.gov The dynamic nature of resistance development, with mutations potentially occurring in a stepwise manner, highlights the importance of comprehensive surveillance and appropriate treatment strategies to mitigate the spread of this compound resistance. up.ac.za
Pharmacokinetic and Pharmacodynamic Research of Bedaquiline
Absorption and Distribution Dynamics in Biological Systems
Following oral administration, bedaquiline is well absorbed, with maximum plasma concentrations (Cmax) typically reached approximately 4 to 6 hours post-dose. oup.comnih.gov The absorption of this compound is significantly enhanced by food; administration with a meal containing about 22 grams of fat can increase its relative bioavailability by approximately two-fold compared to fasted conditions. drugbank.com Consequently, it is recommended that this compound be taken with food to improve its oral bioavailability. drugbank.com The exposure to this compound, as measured by Cmax and the area under the plasma concentration-time curve (AUC), demonstrates a proportional increase with single doses ranging from 10 mg to 700 mg. oup.com
This compound exhibits extensive distribution throughout the body, which is reflected by its large apparent volume of distribution in the central compartment, estimated to be around 164 liters. drugbank.com This extensive distribution is also supported by preclinical studies in mice, which have shown that this compound distributes widely into tissues, including the lungs and spleen, although brain uptake is low. researchgate.net The high lipophilicity of this compound contributes to its wide tissue distribution. researchgate.net
A key characteristic of this compound's distribution is its high affinity for plasma proteins, with a binding rate exceeding 99.9%. drugbank.comresearchgate.net Albumin is the primary protein to which this compound binds in plasma. researchgate.net This extensive protein binding, along with its lipophilic nature, contributes to its slow release from peripheral tissues and its exceptionally long terminal elimination half-life. drugbank.comresearchgate.net
Table 1: Pharmacokinetic Parameters of this compound After Single Oral Doses in Healthy Subjects
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
|---|---|---|---|
| 10 mg | 47.3 | 4.0 | 933 |
| 30 mg | 134 | 5.0 | 2,980 |
| 100 mg | 446 | 4.0 | 11,300 |
| 300 mg | 1,350 | 5.0 | 40,300 |
| 450 mg | 1,890 | 6.0 | 61,500 |
| 700 mg | 2,780 | 4.0 | 95,600 |
Data derived from studies in healthy subjects. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. oup.com
Metabolic Pathways and Metabolite Characterization
The metabolism of this compound is a critical aspect of its pharmacokinetic profile, primarily occurring in the liver.
Role of Cytochrome P450 Isoenzyme 3A4 (CYP3A4) in this compound Metabolism
The primary metabolic pathway for this compound is N-demethylation, a process predominantly catalyzed by the cytochrome P450 (CYP) isoenzyme 3A4. oup.comdrugbank.com In vitro studies have confirmed that CYP3A4 is the major enzyme responsible for the conversion of this compound to its main metabolite, N-monodesmethyl this compound, also known as M2. frontiersin.org Research indicates that the CYP3A family (including CYP3A4 and CYP3A5) is responsible for over 75% of this compound's clearance and the generation of M2. frontiersin.org
While CYP3A4 plays the principal role, other CYP isoenzymes have been shown to contribute to this compound metabolism in vitro, including CYP2C8, CYP2C19, CYP2A6, and CYP2C9. frontiersin.orgnih.gov Specifically, CYP2C8 and CYP2C19 have been identified as also being involved in the N-demethylation of this compound. nih.gov However, due to the significantly higher abundance of CYP3A4 in the liver compared to these other isoenzymes, its role in vivo is considered the most relevant. researchgate.net
Pharmacological Activity and Disposition of N-monodesmethyl Metabolite (M2)
Despite its reduced antimycobacterial effect, M2 is of clinical interest due to its potential for toxicity. In vitro studies have suggested that M2 is a more potent inducer of phospholipidosis and is more cytotoxic than this compound. nih.govnih.gov Phospholipidosis is a condition characterized by the accumulation of phospholipids (B1166683) in cells, and it has been associated with QT interval prolongation. asm.org Some research suggests that M2 may be the primary driver of the QT prolongation observed with this compound use. frontiersin.orgasm.org
Like this compound, M2 is highly bound to plasma proteins, with a binding rate of over 99.7%. oup.com The disposition of M2 involves further N-demethylation to form the N-didesmethyl metabolite (M3), which has negligible antimycobacterial activity. researchgate.net
Elimination Pathways and Excretion Studies
The primary route of elimination for this compound and its metabolites is through the feces. drugbank.com Preclinical and clinical studies have consistently shown that the vast majority of the administered dose is excreted in the feces. drugbank.comresearchgate.net In clinical studies, unchanged this compound accounted for a significant portion of the drug-related material in feces, while the M2 metabolite represented a smaller fraction. researchgate.netresearchgate.net
Renal excretion is a negligible pathway for the elimination of this compound. drugbank.com Clinical studies have demonstrated that the amount of unchanged this compound excreted in the urine is less than or equal to 0.001% of the dose, indicating that renal clearance of the parent drug is insignificant. drugbank.comfda.gov
This compound is characterized by a very long terminal elimination half-life, which is approximately 5.5 months for both this compound and its M2 metabolite. drugbank.com This prolonged half-life is attributed to the slow release of the drug and its metabolite from peripheral tissues where they accumulate. drugbank.comresearchgate.net Despite the long terminal half-life, the effective half-life, which governs drug accumulation in plasma, is approximately 24 hours. researchgate.net The apparent clearance of this compound is low, estimated to be around 2.78 L/h. drugbank.com
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation for Efficacy Prediction
Pharmacokinetic/pharmacodynamic (PK/PD) modeling plays a crucial role in understanding the relationship between drug exposure and its therapeutic effect, thereby informing optimal dosing strategies.
Relationship between this compound Exposure (AUC, Cmax) and Bactericidal Activity
Studies in murine models of tuberculosis have indicated that the bactericidal activity of this compound is concentration-dependent and that the area under the concentration-time curve (AUC) is the primary PK/PD driver for its efficacy. oup.comtandfonline.com This suggests that achieving a certain level of total drug exposure over a dosing interval is key to maximizing its antibacterial effect.
In human studies, a similar relationship has been observed. A dose-ranging study on the early bactericidal activity (EBA) of this compound over 14 days showed that both plasma concentrations and bactericidal activity appeared to increase with doses up to 400 mg daily. nih.gov This finding is consistent with the preclinical data suggesting that AUC is a key determinant of this compound's activity in vivo. nih.gov A post-hoc analysis of clinical trial data also suggested that higher this compound exposure had a beneficial effect on the time to sputum culture conversion. ersnet.org
PK/PD models have been developed to quantify the dose-exposure-efficacy relationship for this compound. nih.gov One analysis estimated that the half-maximal effective concentration (EC50) of this compound is 1.42 mg/L during the continuation phase of treatment. asm.org Another study identified specific AUC/MIC (Minimum Inhibitory Concentration) ratios associated with higher probabilities of culture conversion and successful treatment outcomes. researchgate.net For instance, an AUC0-24h/MIC ratio above 175.5 was linked to a significantly higher likelihood of culture conversion after two months of treatment. researchgate.net These modeling and simulation efforts are instrumental in evaluating different dosing regimens and predicting their potential for clinical success. asm.org
Modeling Mycobacterium tuberculosis Killing Kinetics in Pulmonary Tuberculosis
The bactericidal activity of this compound against Mycobacterium tuberculosis in patients with pulmonary tuberculosis has been quantified through pharmacokinetic-pharmacodynamic (PK-PD) modeling. These models are crucial for understanding the relationship between drug exposure and the rate of bacterial elimination, thereby informing dose selection for treatment regimens. nih.govnih.gov
A key study developed a PK-PD model based on data from a 14-day early bactericidal activity (EBA) trial involving adults with drug-susceptible pulmonary TB. nih.govnih.govresearchgate.net This model established a dynamic relationship between this compound concentrations in plasma and its effect on the mycobacterial load in sputum. asm.org The research identified several important parameters that describe the killing kinetics of this compound. nih.govresearchgate.net One critical finding is the delayed onset of this compound's bactericidal effect. researchgate.net
The modeling results provided expected values for key pharmacodynamic parameters. The maximum drug kill rate constant (Emax) was estimated to be 0.23 (± 0.03) log10 CFU/mL of sputum per day. nih.govresearchgate.net The plasma concentration at which 50% of the maximum effect is achieved (EC50) was found to be 1.6 (± 0.3) mg/L. nih.govresearchgate.net Furthermore, the model estimated an average delay of 40 (± 7) hours for the onset of drug activity. nih.govresearchgate.net
Model simulations have been used to predict the efficacy of different dosing strategies. For instance, simulations showed that without initial loading doses, once-daily doses of 200 mg, 300 mg, and 400 mg could achieve 40%, 50%, and 60%, respectively, of the maximum expected 14-day EBA, which is 0.18 log10 CFU/mL/day. nih.govnih.gov Such models are instrumental in comparing potential regimens and guiding the design of later-phase clinical trials. nih.govasm.org
Further research has focused on modeling this compound's penetration into tuberculous cavities, which are known to be challenging sites for drug distribution. biorxiv.org Pharmacokinetic-pharmacodynamic simulations suggest that this compound requires several weeks to months to reach effective concentrations within the caseous centers of these cavities. biorxiv.org This slow diffusion dynamic is a critical consideration for treatment efficacy and the potential for resistance development. biorxiv.org
Table 1: Key Pharmacodynamic Parameters of this compound from a Killing Kinetics Model
| Parameter | Description | Estimated Value (Mean ± SD) |
| Emax | Maximum drug kill rate constant | 0.23 ± 0.03 log10 CFU/mL/day |
| EC50 | Half-maximum effective plasma concentration | 1.6 ± 0.3 mg/L |
| Tonset | Average time to onset of drug activity | 40 ± 7 hours |
Data sourced from studies modeling early bactericidal activity in pulmonary TB patients. nih.govresearchgate.net
Influence of Host Factors and Disease States on this compound Pharmacokinetics
The pharmacokinetic profile of this compound can be influenced by a range of host factors and concurrent disease states, potentially affecting drug exposure and, consequently, treatment outcomes. ersnet.orggreenvest.co.id Population pharmacokinetic models have been developed to identify and quantify the impact of these variables. researchgate.netasm.org
Host Factors: Several patient characteristics have been identified as significant covariates affecting this compound's pharmacokinetics.
Race: In one population pharmacokinetic analysis, the apparent clearance (CL/F) of this compound was estimated to be higher in Black subjects compared to non-Black subjects, leading to approximately 34% lower drug exposure. oup.com However, this difference was not deemed clinically relevant in Phase II studies. oup.com
Weight and Albumin: Body weight and serum albumin concentrations, which can change during the course of tuberculosis treatment, have been shown to significantly affect the disposition of this compound and its primary metabolite, M2. researchgate.net Higher body weight and low albumin concentrations may have a detrimental effect on drug exposure. ersnet.org
Age: Increasing age has been associated with higher this compound exposure. ersnet.orgresearchgate.net
Genetics: A single-nucleotide polymorphism (SNP), rs319952, in the AGBL4 gene has been significantly associated with the apparent clearance of this compound. asm.org Individuals with the GG allele for this SNP had a lower clearance (1.4 L/h lower) compared to those with AG or AA alleles. asm.org
Disease States:
Hepatic Function: Liver function, specifically as measured by gamma-glutamyl transferase (GGT), has been identified as a significant factor. A doubling in GGT levels was associated with a 30% decrease in this compound clearance, leading to higher drug exposure. asm.org
Renal Impairment: In preclinical studies using a rat model, renal impairment induced by cisplatin (B142131) did not markedly alter most pharmacokinetic parameters of this compound. nih.govacs.org There was a reduction in the area under the curve (AUC) over the experimental time frame, but as urinary excretion of unchanged this compound is minimal in humans, significant dose adjustments may not be necessary based solely on renal impairment. nih.govnih.gov
HIV Co-infection: Concomitant HIV infection by itself was not found to be a significant covariate affecting this compound pharmacokinetics in one model. researchgate.net However, the antiretroviral drugs used to treat HIV can have a significant impact due to drug-drug interactions. ersnet.org
Table 2: Influence of Host Factors and Disease States on this compound Pharmacokinetics
| Factor/Disease State | Observed Effect on Pharmacokinetic Parameter(s) | Source |
| Race (Black vs. Non-Black) | ~34% lower exposure (higher CL/F) | oup.com |
| Body Weight | Associated with changes in drug exposure | ersnet.orgresearchgate.net |
| Serum Albumin | Low concentrations associated with lower exposure | ersnet.orgresearchgate.net |
| Age | Increasing age associated with higher exposure | ersnet.orgresearchgate.net |
| Genetics (AGBL4 SNP rs319952) | GG allele associated with lower clearance | asm.org |
| Hepatic Function (GGT) | Increased GGT associated with decreased clearance | asm.org |
| Diabetes Mellitus (preclinical) | Reduced Cmax and AUC; increased clearance | nih.govnih.govacs.org |
| Renal Impairment (preclinical) | Reduced AUC in the experimental time frame | nih.govacs.org |
Drug Drug Interaction Research Involving Bedaquiline
Mechanistic Investigations of Interactions with CYP3A4 Inducers and Inhibitors
The primary metabolic pathway for bedaquiline involves N-demethylation, predominantly mediated by CYP3A4. drugbank.comnih.gov Other CYP isoforms, specifically CYP2C8 and CYP2C19, also contribute to this compound N-demethylation, although CYP3A4 remains the major pathway. nih.gov
CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers can significantly decrease this compound plasma concentrations by accelerating its metabolism. nih.govfda.govwikipedia.orgfrontiersin.org For instance, rifampicin (B610482), a potent CYP3A4 inducer, has been shown to reduce this compound exposure (AUC) by approximately 52% in healthy subjects. fda.govwikipedia.org Simulations predict that continuous co-administration with rifampicin or rifapentine (B610483) can decrease average steady-state concentrations of this compound and M2 by 79% and 75%, respectively. oup.comnih.gov This substantial reduction in this compound levels raises concerns about potential loss of therapeutic efficacy. nih.govfda.govtandfonline.com
CYP3A4 Inhibitors: Conversely, strong CYP3A4 inhibitors can increase this compound systemic exposure by impeding its metabolism. nih.govfda.gov For example, co-administration of this compound with ketoconazole, a strong CYP3A4 inhibitor, increased this compound AUC by 22% in healthy subjects. nih.govfda.govwikipedia.org This increased exposure could potentially heighten the risk of this compound-related adverse reactions. uct.ac.zanih.govfda.gov
Interactions with First-Line and Second-Line Anti-Tuberculosis Drugs: Rifampicin, Isoniazid (B1672263), Pyrazinamide (B1679903), Ethambutol (B1671381), Kanamycin, Ofloxacin, Cycloserine
Research has investigated the pharmacokinetic interactions between this compound and various anti-tuberculosis (anti-TB) drugs:
Rifampicin: As a strong CYP3A4 inducer, rifampicin significantly reduces this compound concentrations. Studies have shown a substantial increase in this compound clearance (4.78-fold) when co-administered with rifampicin, leading to a predicted decrease of 79% in average steady-state this compound concentrations. oup.comnih.gov The co-administration of this compound with rifamycins (B7979662) (including rifampicin) is generally not recommended due to the risk of reduced this compound exposure and potential loss of therapeutic efficacy. fda.govtandfonline.comoup.com
Rifabutin (B1679326): While also a rifamycin (B1679328), rifabutin is a weaker CYP3A4 inducer than rifampicin. nih.gov Studies indicate that rifabutin has a minimal effect on this compound exposure, and the combination of rifabutin plus this compound has shown sustained intracellular mycobactericidal activity, potentially greater than the sum of their individual effects. plos.org However, this compound treatment has been observed to reduce rifabutin plasma concentrations, possibly due to reduced absorption. esmed.org
Isoniazid, Pyrazinamide, Ethambutol, Kanamycin, Ofloxacin, Cycloserine: Clinical trials have generally reported no significant pharmacokinetic interactions between this compound and these first-line and second-line anti-TB drugs. oup.comresearchgate.netnih.govnih.govfda.govtandfonline.com No dose adjustments are typically required when this compound is co-administered with isoniazid or pyrazinamide. nih.gov
The following table summarizes key findings regarding interactions with anti-TB drugs:
| Anti-TB Drug | Interaction with this compound | Pharmacokinetic Impact | Research Findings |
| Rifampicin | Strong CYP3A4 inducer | Decreases this compound AUC by ~52%; predicted 79% decrease in steady-state concentration. fda.govwikipedia.orgoup.comnih.gov | Co-administration generally avoided due to significant reduction in this compound exposure. fda.govtandfonline.comoup.com |
| Rifabutin | Weaker CYP3A4 inducer | Minimal effect on this compound exposure; this compound may reduce rifabutin plasma concentrations. plos.orgesmed.org | Combination shows sustained intracellular mycobactericidal activity. plos.org |
| Isoniazid | No significant interaction | No clinically relevant changes in exposure. nih.govfda.govtandfonline.com | No dose adjustment required. nih.gov |
| Pyrazinamide | No significant interaction | No clinically relevant changes in exposure. nih.govfda.govtandfonline.com | No dose adjustment required; synergistic effects observed in murine models. nih.govtandfonline.comnih.govresearchgate.net |
| Ethambutol | No significant interaction | No major impact on pharmacokinetics. nih.govtandfonline.com | No significant interaction reported. oup.comtandfonline.com |
| Kanamycin | No significant interaction | No major impact on pharmacokinetics. nih.govtandfonline.com | No significant interaction reported. oup.comtandfonline.com |
| Ofloxacin | No significant interaction | No major impact on pharmacokinetics. nih.govtandfonline.com | No significant interaction reported. oup.comtandfonline.com |
| Cycloserine | No significant interaction | No major impact on pharmacokinetics. nih.govtandfonline.com | No significant interaction reported. oup.comtandfonline.com |
Interactions with Antiretroviral Agents in HIV-TB Co-infected Patients: Nevirapine (B1678648), Efavirenz (B1671121), Lopinavir/Ritonavir
The co-treatment of tuberculosis and HIV is often necessary, but potential drug-drug interactions with antiretroviral (ART) agents are a significant consideration. uct.ac.zafrontiersin.orgasm.org
Nevirapine (NVP): Nevirapine is a CYP3A4 inducer. uct.ac.zaasm.org While initial single-dose studies in healthy volunteers suggested no significant effect on this compound concentrations, later population pharmacokinetic analyses in HIV-TB co-infected patients confirmed that nevirapine changed this compound clearance to 82% of original values, indicating no clinically significant interaction. uct.ac.zanih.govtandfonline.comasm.orgdiva-portal.orgnih.govnih.gov Therefore, this compound can generally be co-administered with nevirapine without dose adjustments. nih.govtandfonline.comasm.orgasm.org
Efavirenz (EFV): Efavirenz is also an inducer of CYP3A4. uct.ac.zafrontiersin.orgasm.org When efavirenz is given with a single dose of this compound, this compound concentrations are reduced by about 20%. nih.gov However, mathematical modeling predicts a more substantial reduction of this compound steady-state concentrations by approximately 50% with continuous co-administration. nih.govasm.orgnih.goversnet.org This significant reduction in this compound exposure is a concern, and co-administration with efavirenz is generally advised against. frontiersin.orgnih.govwho.intoup.com
Lopinavir/Ritonavir (LPV/r): Ritonavir, a component of LPV/r, is a potent inhibitor of CYP3A4. uct.ac.zaasm.org Single-dose drug-drug interaction studies initially showed only a modest increase in this compound AUC (around 22%). nih.govwikipedia.orghiv-druginteractions.org However, studies in HIV-TB co-infected patients have shown that LPV/r substantially reduces this compound clearance to 25% of its original value, leading to a predicted increase of almost 3-fold in this compound exposure during chronic treatment. uct.ac.zaasm.orgdiva-portal.orgnih.govnih.govhiv-druginteractions.orgasm.org This significant increase in this compound concentrations is a potential safety concern. uct.ac.zaasm.orghiv-druginteractions.org
The table below outlines the interactions with antiretroviral agents:
| Antiretroviral Agent | Interaction with this compound | Pharmacokinetic Impact | Research Findings |
| Nevirapine | CYP3A4 inducer | No clinically significant effect on this compound concentrations; this compound clearance changed to 82% of original values. uct.ac.zanih.govtandfonline.comasm.orgdiva-portal.orgnih.govnih.gov | Can generally be co-administered without dose adjustments. nih.govtandfonline.comasm.orgasm.org |
| Efavirenz | CYP3A4 inducer | Single-dose reduces this compound concentrations by ~20%; predicted 50% reduction in steady-state concentrations. nih.govasm.orgnih.goversnet.org | Co-administration generally avoided due to significant reduction in this compound exposure. frontiersin.orgnih.govwho.intoup.com |
| Lopinavir/Ritonavir | CYP3A4 inhibitor (Ritonavir) | Single-dose increases this compound AUC by ~22%; predicted almost 3-fold increase in this compound exposure at steady-state. uct.ac.zanih.govwikipedia.orgasm.orgdiva-portal.orgnih.govnih.govhiv-druginteractions.orgasm.org | Increased this compound concentrations are a potential safety concern; use with caution. uct.ac.zaasm.orghiv-druginteractions.org |
Impact of Drug-Drug Interactions on this compound Efficacy and Resistance Selection
Drug-drug interactions can significantly impact the therapeutic efficacy of this compound and potentially contribute to the selection of drug resistance. When this compound exposure is substantially reduced by strong CYP3A4 inducers like rifampicin or efavirenz, the drug's concentration may fall below the minimum effective levels required to inhibit Mycobacterium tuberculosis. nih.govfda.govwikipedia.orgfrontiersin.orgoup.comnih.goversnet.org This sub-therapeutic exposure can lead to treatment failure and, critically, promote the development of acquired drug resistance. uct.ac.zaersnet.org Observational research suggests that slow therapeutic response and acquired drug resistance are associated with poor drug exposure. ersnet.org
Conversely, interactions that lead to significantly increased this compound concentrations, such as with lopinavir/ritonavir, could potentially increase the risk of adverse reactions, which might necessitate treatment interruption or discontinuation, thereby compromising treatment efficacy and potentially leading to resistance if the regimen is not optimized. uct.ac.zaasm.orghiv-druginteractions.org The balance between sufficient drug exposure for efficacy and avoiding excessive exposure to minimize adverse effects is crucial.
Strategies for Mitigating Clinically Significant Drug-Drug Interactions
Mitigating clinically significant drug-drug interactions involving this compound requires careful consideration of the pharmacokinetic profiles of co-administered medications.
Avoiding Co-administration with Strong CYP3A4 Inducers: The co-administration of this compound with strong CYP3A4 inducers, particularly rifamycins (e.g., rifampicin, rifapentine, rifabutin), is generally to be avoided due to the significant reduction in this compound exposure and the potential for loss of therapeutic efficacy. nih.govfda.govtandfonline.comoup.com Similarly, efavirenz, a moderate CYP3A4 inducer, is often avoided in this compound-containing regimens due to its substantial impact on this compound concentrations. frontiersin.orgnih.govwho.intoup.com
Caution with Strong CYP3A4 Inhibitors: While strong CYP3A4 inhibitors can increase this compound exposure, potentially increasing the risk of adverse reactions, their use for more than 14 consecutive days should be avoided unless the benefits outweigh the risks. nih.govfda.gov
Alternative Regimen Selection: For HIV-TB co-infected patients, selecting antiretroviral regimens that have minimal or no significant interaction with this compound is a key strategy. Integrase inhibitors like dolutegravir (B560016) are considered good options as they are not expected to have clinically significant drug-drug interactions with this compound. nih.govwho.int Nevirapine-based regimens are also considered acceptable as nevirapine does not significantly reduce this compound concentrations. uct.ac.zanih.govtandfonline.comasm.orgdiva-portal.orgnih.govnih.gov
Therapeutic Drug Monitoring (TDM): While not explicitly recommended for routine use with this compound in all guidelines, TDM could be a valuable tool in managing complex cases, particularly when co-administering drugs with known or suspected interactions, to ensure adequate this compound exposure while minimizing the risk of toxicity. ersnet.org This approach helps in individualizing treatment and optimizing drug levels.
Staggered Dosing: In cases where co-administration with rifamycins is unavoidable, staggering the administration of this compound and the rifamycin might be considered to potentially reduce the impact on absorption, though further research is needed to determine optimal timing. esmed.org
Preclinical Research and Development of Bedaquiline
In Vitro Antimycobacterial Activity Studies against Diverse Strains
In vitro studies have consistently demonstrated bedaquiline's potent activity against Mycobacterium tuberculosis (Mtb), encompassing both drug-sensitive and multi-drug resistant (MDR) strains. ontosight.ainih.govnih.govnih.govnih.gov Its minimal inhibitory concentrations (MICs) against Mtb typically range from ≤0.008 to 0.25 mg/L, with some reports indicating values as low as 0.002–0.013 µg/mL. ontosight.ainih.govnih.govinvivochem.com Notably, this compound has shown activity against Mtb strains that are resistant to established first-line anti-TB drugs such as rifampin, isoniazid (B1672263), streptomycin, ethambutol (B1671381), and pyrazinamide (B1679903). nih.gov
Beyond Mtb, this compound exhibits moderate in vitro activity against certain non-tuberculous mycobacteria (NTM) species. nih.gov For instance, against Mycobacterium avium, reported MIC50 values range from 0.015 to 0.03 µg/ml, with MIC90 values up to 0.12 or 16 µg/ml. nih.govnih.gov Mycobacterium intracellulare has shown MIC50 and MIC90 values of 0.007 µg/ml and 0.06 µg/ml, respectively. nih.gov Against Mycobacterium abscessus, MIC values typically fall between 0.125 and 1 µg/mL, with a median MIC50 of 0.5 µg/mL. nih.govuni.lu However, some NTM species, including Mycobacterium xenopi, Mycobacterium novocastrense, Mycobacterium shimoidei, and Mycobacterium flavescens, are considered inherently resistant to this compound. ontosight.ainih.govinvivochem.comguidetopharmacology.org
Resistance to this compound has been linked to specific genetic mutations. Target-based mutations in the atpE gene, which codes for the ATP synthase, can lead to an 8- to 133-fold increase in this compound MICs. nih.govinvivochem.com Additionally, efflux-based mutations in the Rv0678 gene result in the upregulation of the MmpS5-MmpL5 efflux pump, causing a 2- to 8-fold increase in this compound MICs. nih.govinvivochem.comnih.govnih.gov
Table 1: In Vitro Antimycobacterial Activity of this compound (MICs)
| Mycobacterial Species/Strain | MIC Range (µg/mL or mg/L) | MIC50 (µg/mL or mg/L) | MIC90 (µg/mL or mg/L) | Citation |
| Mycobacterium tuberculosis (Drug-sensitive & MDR) | ≤0.008 - 0.25 | N/A | N/A | ontosight.ainih.govinvivochem.com |
| Mycobacterium tuberculosis (Drug-sensitive & MDR) | 0.002 - 0.013 | N/A | N/A | nih.gov |
| Mycobacterium avium | 0.003 - 1.0 | 0.015 - 0.03 | 0.12 - 16 | nih.govnih.gov |
| Mycobacterium intracellulare | 0.003 - 0.5 | 0.007 | 0.06 | nih.gov |
| Mycobacterium abscessus | 0.125 - 1 | 0.5 | >16 | nih.govnih.govuni.lu |
| Mycobacterium fortuitum | 0.03 | N/A | N/A | guidetopharmacology.org |
Animal Model Studies for Efficacy and Safety Assessment
Preclinical animal models, primarily murine (e.g., BALB/c, C3HeB/FeJ) and guinea pig models, have been instrumental in assessing the efficacy of this compound against tuberculosis. nih.govnih.govnih.govnih.govpharmakb.comnih.govguidetopharmacology.orgmims.comfishersci.iefishersci.at These studies have consistently demonstrated this compound's significant bactericidal and sterilizing activities. ontosight.ainih.govnih.govinvivochem.commims.com
In murine tuberculosis models, this compound monotherapy has shown promising results in reducing bacterial load. An 8-week course of this compound monotherapy in mice led to a greater reduction in bacillary load compared to 8 weeks of rifapentine (B610483). nih.gov Furthermore, 4 months of this compound treatment in a murine model was found to be as effective as the standard 6-month first-line therapy. nih.govnih.gov In a guinea pig model of TB, 8 weeks of this compound successfully reduced lung bacterial loads to undetectable levels. nih.gov
Combination regimens incorporating this compound have shown enhanced efficacy and potential for treatment duration reduction:
A 3-month regimen of this compound combined with pyrazinamide and rifapentine, or a 5-month regimen of this compound, pyrazinamide, and moxifloxacin, demonstrated comparable effectiveness to the standard 6-month regimen of rifampin, isoniazid, and pyrazinamide in a murine TB model. nih.gov
The this compound, delamanid (B1670213), and linezolid (B1675486) (BDL) regimen in mice achieved lung culture negativity at 8 weeks, significantly faster than the 20 weeks required for the standard isoniazid, rifampicin (B610482), pyrazinamide, and ethambutol (HRZE) regimen. This BDL regimen was predicted to achieve a 95% cure rate in 20.5 weeks, compared to 28.5 weeks for HRZE. nih.gov
The TBI-166, this compound, and pyrazinamide (TBI-166+BDQ+PZA) regimen exhibited robust activity against M. tuberculosis H37Rv, leading to bacterial burden reduction at 2, 4, and 8 weeks. This regimen demonstrated similar or even stronger sterilizing activity compared to the this compound, pretomanid (B1679085), and linezolid (BPaL) regimen in BALB/c mice. pharmakb.com
A single injection of a long-acting this compound formulation at 160 mg/kg maintained antituberculosis activity for 12 weeks in a mouse model designed for preventive therapy. nih.govnih.govfishersci.ie
Table 2: Efficacy of this compound-Containing Regimens in Murine TB Models
| Regimen | Treatment Duration | Key Outcome | Comparator | Citation |
| This compound Monotherapy | 8 weeks | Greater bacillary load reduction | Rifapentine (8 weeks) | nih.gov |
| This compound Monotherapy | 4 months | As effective as | Standard 6-month first-line therapy | nih.govnih.gov |
| This compound + Pyrazinamide + Rifapentine | 3 months | As effective as | Rifampin + Isoniazid + Pyrazinamide (6 months) | nih.gov |
| This compound + Pyrazinamide + Moxifloxacin | 5 months | As effective as | Rifampin + Isoniazid + Pyrazinamide (6 months) | nih.gov |
| This compound + Delamanid + Linezolid (BDL) | 8 weeks (culture negativity) | Faster culture negativity; 95% cure rate in 20.5 weeks | HRZE (20 weeks for culture negativity; 95% cure rate in 28.5 weeks) | nih.gov |
| TBI-166 + this compound + Pyrazinamide | 2, 4, 8 weeks | Reduced bacterial burden; similar/stronger sterilizing activity | BPaL | pharmakb.com |
| Long-Acting this compound (160 mg/kg single injection) | 12 weeks | Sustained antituberculosis activity | N/A | nih.govnih.govfishersci.ie |
This compound exhibits potent bactericidal activity against Mycobacterium tuberculosis, affecting both actively replicating and dormant (non-replicating) bacilli. ontosight.ainih.govnih.govinvivochem.com The bactericidal effect of this compound typically becomes evident 3 to 4 days after initial exposure. nih.gov
In various mouse models, this compound has consistently demonstrated strong bactericidal and sterilizing properties. ontosight.ainih.govnih.govinvivochem.commims.com Combinations with this compound have further enhanced these properties:
The addition of pyrazinamide to this compound has been shown to have a synergistic effect on its bactericidal activity. nih.gov
In a BALB/c mouse model, the combination of this compound, GSK2556286, and TBA-7371 proved to be more active than the first-line regimen and nearly as effective as the BPaL regimen in terms of both bactericidal and sterilizing activity. nih.gov
When investigating the sterilizing potentials of various drugs in mice, this compound and sutezolid (B1681842) emerged as the most effective two-drug combination. nih.gov
Long-acting injectable this compound formulations exhibited bactericidal activity for at least 8 weeks, followed by an additional 4 to 8 weeks of bacteriostatic effects. nih.gov Notably, superior sterilizing activity was observed with a single injection of long-acting this compound combined with 2 weeks of oral this compound and high-dose rifapentine, as well as with two injections alongside 4 weeks of oral this compound. nih.govnih.govfishersci.ie
Early Drug Discovery Efforts and Compound Optimization
This compound is the pioneering compound of the diarylquinoline class, a novel group of antimycobacterial agents. uni.luresearchgate.netmims.commims.com Its discovery stemmed from a comprehensive whole-cell screening of 70,000 compounds against the non-pathogenic Mycobacterium smegmatis strain. mims.com Initial research identified the R,S enantiomer as the most potent among the four diastereomers. mims.com
Early drug discovery efforts involved extensive structure-activity relationship (SAR) studies, evaluating approximately 200 analogues of this compound to optimize its chemical structure and enhance its antimycobacterial properties. mims.com A crucial aspect of these efforts was the identification of this compound's specific drug target: mycobacterial ATP synthase. This compound inhibits this essential enzyme by directly binding to its c-ring, thereby blocking proton pump activity and disrupting the enzyme's rotation, which is critical for ATP synthesis. uni.luresearchgate.netmims.comnih.govnih.gov This targeted inhibition leads to the depletion of bacterial ATP, ultimately causing cell death. nih.gov Identifying this target was also vital for understanding potential mechanisms of drug resistance, such as mutations in the atpE gene that affect ATP synthase. uni.lu
Compound optimization has also focused on developing less lipophilic and potentially safer diarylquinoline analogues, such as 6-cyano analogues. These efforts aim to mitigate issues observed with this compound at high doses in preclinical models, including phospholipidosis, a long terminal elimination half-life due to high lipophilicity, and hERG channel inhibition leading to QTc interval prolongation. mims.com A more recent analogue, TBAJ-587, has demonstrated superior in vitro potency compared to this compound, including against Rv0678 efflux pump mutants, and has shown greater efficacy in animal models of TB, suggesting a potentially larger safety margin. nih.govmims.com
Clinical Research and Trials of Bedaquiline
Phase II Clinical Trials: Efficacy and Safety Endpoints
Bedaquiline's accelerated approval was largely supported by data from two Phase II clinical trials, C208 and C209, which focused on time to sputum culture conversion (SCC) as a primary efficacy endpoint jnj.comnih.govresearchgate.net.
Early bactericidal activity (EBA) studies assess the initial killing rate of a drug against Mycobacterium tuberculosis in sputum. This compound's EBA is characterized by a delayed onset, occurring after ATP stores are depleted, but subsequently demonstrating activity comparable to isoniazid (B1672263) and rifampin nih.gov.
A 14-day EBA study (TMC207-CL001) involving 60 adults with drug-susceptible pulmonary TB showed that this compound exhibited significant bactericidal activity, which continued throughout the 14-day evaluation period asm.orgnih.govnih.govtandfonline.com. The study observed a dose-dependent increase in EBA, with higher daily doses (e.g., 400 mg) showing greater activity than lower doses (e.g., 100 mg) nih.govtandfonline.com. Model simulations indicated that once-daily doses of 200 mg, 300 mg, and 400 mg achieved 40%, 50%, and 60% of an expected maximum 14-day EBA of 0.18 log CFU/mL/day, respectively asm.orgnih.gov.
| This compound Daily Dose (mg) | Mean Daily Fall in log${10}$ CFU/mL over 14 days (SD) nih.gov | Percentage of Max 14-day EBA (0.18 log${10}$ CFU/mL/day) asm.orgnih.gov |
|---|---|---|
| 100 | 0.040 (0.068) | N/A |
| 200 | 0.056 (0.051) | 40% |
| 300 | 0.077 (0.064) | 50% |
| 400 | 0.104 (0.077) | 60% |
Sputum culture conversion (SCC) rate, defined as two consecutive negative sputum cultures, is a key surrogate endpoint used in clinical trials for MDR-TB, predicting clinical benefit and correlating with end-of-treatment outcomes jnj.comnih.govresearchgate.netcdc.gov.
In the Phase II C208 trial, patients with sputum smear-positive MDR-TB receiving this compound in combination therapy achieved a median time to SCC of 83 days, compared to 125 days in the placebo combination therapy group. The culture conversion rate at 24 weeks was 79% in the this compound group versus 58% in the placebo group researchgate.net. An open-label C209 study further supported these findings, reporting a median time to SCC of 57 days and an 80% culture conversion rate researchgate.net.
Observational studies and real-world data have shown high culture conversion rates with this compound-containing regimens. For instance, a retrospective analysis of 35 individuals with MDR-TB and XDR-TB in France reported that 72% achieved culture conversion after three months and 97% after six months of this compound-containing therapy aidsmap.com. Another multicountry study, the endTB Observational Study, found that 85% of patients experienced sputum culture conversion within 6 months nih.govnih.gov. A systematic review and meta-analysis indicated that this compound could significantly increase culture conversion rates (Risk Ratio: 1.272) nih.gov.
| Study | Patient Group | Median Time to SCC | Culture Conversion Rate at 24 Weeks |
|---|---|---|---|
| C208 (this compound + Background Regimen) researchgate.net | Sputum smear-positive MDR-TB | 83 days | 79% |
| C208 (Placebo + Background Regimen) researchgate.net | Sputum smear-positive MDR-TB | 125 days | 58% |
| C209 (this compound + Background Regimen) researchgate.net | Sputum smear-positive MDR-TB | 57 days | 80% |
Observational Cohort Studies and Real-World Evidence Generation
Observational cohort studies and real-world evidence (RWE) generation have been crucial for understanding this compound's effectiveness outside of controlled clinical trial settings, especially given its accelerated approval ijms.infoersnet.orgnih.govwho.int. The endTB observational study, a large multicountry prospective cohort, enrolled 2,804 participants between April 2015 and December 2019, with 74% receiving at least this compound endtb.orgoup.com. This study systematically collected data on the effectiveness and safety of this compound- and/or delamanid-containing regimens in routine care across 16 countries nih.govnih.govendtb.orgoup.com.
Real-world data have consistently shown high culture conversion and treatment success rates in patients with MDR-TB and XDR-TB treated with this compound nih.goversnet.orgseaninstitute.or.idersnet.org. For example, a study in South Africa reported that 66.9% of this compound-treated patients achieved treatment success, compared to 49.4% in non-bedaquiline-treated patients nih.gov. Another real-world observational study in India reported a 100% success rate among 30 MDR-TB patients treated with this compound-based therapy, with a median culture conversion time of 10 weeks ijms.info. These findings support the World Health Organization's (WHO) recommendations for this compound-based regimens eatg.org.
Evaluation of this compound as Part of Combination Regimens for MDR-TB and XDR-TB
This compound is consistently used as part of combination therapy for drug-resistant TB, as its efficacy is enhanced when combined with other antitubercular drugs jnj.comnih.govjornaldepneumologia.com.br. The WHO recommends this compound as a core component of all-oral regimens for MDR/RR-TB, often in combination with drugs like pretomanid (B1679085), linezolid (B1675486), moxifloxacin, and clofazimine (B1669197) oup.comwho.int.
Studies have demonstrated the superior outcomes of regimens incorporating this compound and linezolid. A systematic review and meta-analysis found that this compound-linezolid (BDQ+LZD) based regimens achieved an 84.5% favorable outcome rate, significantly higher than the 66.8% in non-BDQ/LZD groups jornaldepneumologia.com.br. This highlights the synergistic bactericidal and sterilizing activity of these two agents jornaldepneumologia.com.br. The addition of pretomanid further enhances the effectiveness of BDQ-LZD regimens, particularly in complex cases jornaldepneumologia.com.br.
The concurrent use of this compound and delamanid (B1670213), although initially approached with caution due to potential cardiac toxicity concerns, has shown good efficacy in difficult-to-treat cases, especially for fluoroquinolone-resistant MDR-TB and XDR-TB where limited treatment options exist ersnet.orgersnet.org. A nationwide cohort study in South Korea reported that 95% of patients achieved culture conversion during concurrent treatment with this compound and delamanid, and 82% achieved favorable outcomes at 12 months, even among patients with fluoroquinolone-resistant MDR-TB (all patients) and XDR-TB (64% of patients) ersnet.org.
| Regimen Type | Favorable Outcome Rate (95% CI) jornaldepneumologia.com.br | Unfavorable Outcome Rate (95% CI) jornaldepneumologia.com.br |
|---|---|---|
| This compound + Linezolid (BDQ+LZD) containing regimens | 84.5% (79.8%-88.2%) | 15.4% (11.6%-20.2%) |
| Non-BDQ/LZD containing regimens | 66.8% (59.5%-73.4%) | 33.0% (25.6%-41.4%) |
Treatment Outcomes and Prognostic Factors in this compound-Containing Regimens
This compound-containing regimens have demonstrated improved treatment outcomes for MDR-TB and XDR-TB patients compared to historical cohorts jornaldepneumologia.com.brnih.gov. A meta-analysis found that this compound treatment was associated with higher rates of culture conversion and a significantly reduced risk of all-cause mortality (Risk Ratio: 0.529) nih.gov. In a South African cohort, this compound-treated patients had a higher 6-month sputum culture conversion rate (66.7% vs. 40.3%) and a higher cure rate (55.3% vs. 24.6%) compared to those not receiving this compound ersnet.org.
Prognostic factors influencing treatment outcomes in this compound-containing regimens have been identified. In the endTB Observational Study, patients with HIV co-infection and those with extensive disease (high smear grade and cavitary disease) had a lower probability of sputum culture conversion within 6 months nih.govnih.gov. However, hepatitis C virus (HCV) infection, diabetes mellitus, glucose intolerance, and baseline drug resistance were not consistently associated with a lower conversion rate in this study nih.govnih.gov. Other studies have also indicated that being elderly, underweight (BMI < 18.5 kg/m ), and having hepatitis C co-infection were associated with unsuccessful treatment outcomes in MDR-TB patients receiving this compound and/or delamanid journal-jps.com. Conversely, pre-XDR and XDR-TB were not consistently reported as risk factors for unsuccessful treatment journal-jps.com.
| Prognostic Factor | Association with Slower/Lower Culture Conversion or Unsuccessful Outcome | Source |
|---|---|---|
| HIV co-infection | Lower probability of conversion (0.73 vs 0.84 for non-HIV) | nih.govnih.gov |
| Extensive disease (cavitary disease + high smear grade) | Lower probability of conversion (0.68 vs 0.89 for no extensive disease) | nih.govnih.gov |
| Elderly | Associated with unsuccessful treatment | journal-jps.com |
| Underweight (BMI < 18.5 kg/m$^2$) | Associated with unsuccessful treatment | journal-jps.com |
| Hepatitis C co-infection | Associated with slower time to culture conversion aidsmap.com, but not consistently with lower conversion in other studies nih.govnih.gov | aidsmap.comnih.govnih.gov |
| Pre-XDR and XDR-TB | Not consistently reported as risk factors for unsuccessful treatment | journal-jps.com |
Mechanistic Basis of Adverse Events Associated with Bedaquiline
Cardiotoxicity: Mechanisms of QT Interval Prolongation
Bedaquiline is known to prolong the QT interval, a measure of the time it takes for the heart's ventricles to repolarize after a contraction. nih.gov This prolongation is a biomarker for a heightened risk of potentially fatal cardiac arrhythmias, such as torsades de pointes (TdP). nih.goversnet.org
Electrophysiological Basis of Myocardial Repolarization Abnormalities
The QT interval on an electrocardiogram (ECG) represents the duration of the ventricular electrical systole, which encompasses both depolarization and repolarization of the cardiac muscle. ersnet.orgersnet.org The process of repolarization is primarily driven by the outward flow of potassium ions (K+) through specific channels in the cardiac cell membrane. A delay or slowing of this potassium current can lead to a prolongation of the cardiac action potential and, consequently, the QT interval. ersnet.org this compound-induced QT prolongation stems from its interference with this critical phase of the cardiac cycle. ersnet.org The risk of arrhythmia becomes particularly significant when the corrected QT (QTc) interval exceeds 500 milliseconds or increases by more than 60 ms (B15284909) from the baseline measurement. ersnet.org
Potential Role of hERG Channel Inhibition
A primary mechanism implicated in drug-induced QT prolongation is the inhibition of the rapidly activating delayed rectifier potassium current (IKr), which is conducted by the human ether-à-go-go-related gene (hERG) encoded voltage-dependent potassium channels (Kv11.1). ersnet.orgersnet.orgresearchgate.net These channels are fundamental to the timely repolarization of the cardiac action potential. abcam.com this compound has been identified as a potent inhibitor of the hERG potassium channel. researchgate.netresearchgate.net By blocking these channels, this compound impedes the outward flow of potassium ions, thereby slowing ventricular repolarization and prolonging the QT interval. ersnet.orgresearchgate.net This inhibitory action on the hERG channel is a key molecular event initiating the cardiotoxic potential of the drug. researchgate.net The N-desmethyl metabolite of this compound, M2, is also believed to contribute to this effect. frontiersin.org
Influence of Concomitant Medications on Cardiac Safety
The risk of significant QT prolongation is often amplified when this compound is administered as part of a multi-drug regimen for resistant tuberculosis, which frequently includes other QT-prolonging agents. ersnet.orgasm.org Commonly co-administered drugs with known potential to extend the QT interval include fluoroquinolones (like moxifloxacin), clofazimine (B1669197), and delamanid (B1670213). ersnet.orgwho.intjournalpulmonology.org
The concurrent use of multiple QT-prolonging drugs can have an additive effect on the QT interval. drugs.com Studies have shown that the mean increase in the QTc interval is significantly greater in patients receiving this compound with clofazimine compared to those without. drugs.comnih.gov For instance, one study reported a mean QTc increase of 31.9 msec with the combination, versus 12.3 msec without clofazimine at week 24. drugs.com Similarly, the concurrent use of delamanid and this compound, whose metabolites (M2 for this compound and DM-6705 for delamanid) are primarily responsible for the effect, can result in additive QT prolongation. ru.nl Mechanistic models suggest a competitive interaction between the metabolites of this compound and delamanid at the same cardiac receptor, which, while slightly reducing each other's apparent potency, still results in a combined effect close to additivity. ru.nl Therefore, careful ECG monitoring is essential when this compound is used in combination with other drugs known to affect cardiac repolarization. who.int
| Drug | Average QTc Prolongation with this compound | Notes |
| Clofazimine | 31.9 ms (with) vs. 12.3 ms (without) at 24 weeks. drugs.com | Additive effect observed. who.intnih.gov |
| Moxifloxacin | Part of regimens showing additive QT prolongation. who.intsajid.co.za | A fluoroquinolone known to prolong the QT interval. asm.org |
| Delamanid | Combined effect close to "additivity". ru.nl | Metabolites of both drugs are responsible for the effect. ru.nl |
| Levofloxacin | Part of regimens showing additive QT prolongation. who.intresearchgate.net | A fluoroquinolone known to prolong the QT interval. asm.org |
Hepatotoxicity: Molecular and Cellular Mechanisms of Liver Injury
Liver enzyme elevations are a noted adverse event associated with this compound treatment. nih.govnih.gov While the precise mechanisms are still under investigation, research points towards mitochondrial dysfunction and the generation of reactive metabolites as key contributors. nih.govnih.govresearchgate.net
Role of Mitochondrial Dysfunction in this compound-Induced Hepatotoxicity
Mitochondria are central to cellular energy production and are also a target for drug-induced toxicity. researchgate.net this compound has been shown to inhibit mitochondrial ATP synthase, the enzyme responsible for energy production, not only in mycobacteria but also in mammalian mitochondria, albeit at different concentrations. researchgate.netaging-us.com Studies suggest that this compound can impair mitochondrial function by inhibiting respiratory complexes and increasing the production of reactive oxygen species (ROS). researchgate.netaging-us.com This leads to oxidative stress, a condition where there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. researchgate.net
Mechanistic studies in animal models suggest that this compound treatment can activate the CYP2E1/NF-κB pathway, which exacerbates oxidative stress, inflammation, and apoptosis (programmed cell death) in the liver. researchgate.net The drug is metabolized in the liver by the cytochrome P450 system, primarily CYP3A4, to its N-desmethyl metabolite (M2). frontiersin.orgnih.gov It is hypothesized that the formation of a toxic intermediate during this metabolic process could be a cause of liver injury. nih.gov This cascade of events—mitochondrial impairment, oxidative stress, and inflammation—is believed to be a core mechanism of this compound-induced hepatotoxicity. nih.govresearchgate.net
Biomarker Research for Early Detection of Liver Enzyme Elevations
Standard monitoring for this compound-induced hepatotoxicity involves regular measurement of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase, and bilirubin. nih.govcdc.goveuropa.eu However, these markers typically become elevated only after significant liver injury has already occurred. frontiersin.org This has spurred research into more sensitive and specific biomarkers for the early detection of drug-induced liver injury (DILI). uzh.ch
Promising areas of research include the investigation of novel biomarkers that can provide earlier and more mechanistic insights into liver damage. frontiersin.org Some of these investigational biomarkers include:
MicroRNAs (miRNAs): Specifically, liver-specific miRNAs like miR-122 and miR-192 are released into the circulation upon liver injury and may serve as sensitive and specific indicators. frontiersin.orguzh.ch
Cytokeratin-18 (CK18): Fragments of this protein can indicate the mode of cell death (apoptosis vs. necrosis), providing deeper insight into the injury mechanism. frontiersin.orguzh.ch
High Mobility Group Box Protein 1 (HMGB-1): This protein is a marker for necrosis and can also indicate immune activation when acetylated. frontiersin.orguzh.ch
Glutamate Dehydrogenase (GLDH): An increase in GLDH can be a specific indicator of mitochondrial dysfunction. frontiersin.org
These emerging biomarkers, often evaluated in combination, hold the potential to improve the early diagnosis and prognostic assessment of this compound-induced hepatotoxicity, moving beyond the traditional reliance on liver enzyme elevations. frontiersin.orguzh.ch
| Biomarker | Potential Role in Detecting Liver Injury |
| miR-122 / miR-192 | Liver-specific, sensitive markers of early hepatocellular injury. frontiersin.orguzh.ch |
| Cytokeratin-18 (CK18) | Differentiates between apoptosis and necrosis as the mode of cell death. frontiersin.orguzh.ch |
| HMGB-1 | Marks necrosis and immune activation. frontiersin.orguzh.ch |
| Glutamate Dehydrogenase (GLDH) | Specific indicator of mitochondrial damage. frontiersin.org |
Other Reported Adverse Events: Mechanistic Exploration
Beyond the well-documented cardiotoxic and hepatotoxic effects of this compound, a range of other adverse events have been reported. The mechanistic understanding of these events varies, with some being better characterized than others. This section explores the current knowledge regarding the molecular and cellular basis of these additional adverse events.
Drug-Induced Phospholipidosis (DIPL)
A significant finding from nonclinical and in vitro studies is that this compound can cause phospholipidosis, a condition characterized by the intracellular accumulation of phospholipids (B1166683) and the formation of lamellar inclusion bodies, primarily within lysosomes. researchgate.net
Mechanism: The underlying mechanism is linked to the physicochemical properties of this compound and its primary metabolite, N-monodesmethyl this compound (M2). Both are classified as cationic amphiphilic drugs (CADs), possessing a hydrophobic ring structure and a hydrophilic side chain with an amine group that becomes protonated in acidic environments. acs.orgsci-hub.se
The proposed mechanism for DIPL is as follows:
Lysosomal Accumulation: Due to their amphiphilic nature, this compound and M2 can penetrate cell and lysosomal membranes. acs.orgsci-hub.se
Ion Trapping: Inside the acidic environment of the lysosome (pH 4.5-5.0), the basic amine group on the drug molecule becomes protonated. This positive charge "traps" the drug within the lysosome, as the charged molecule cannot easily diffuse back across the membrane. acs.org
Inhibition of Phospholipase Activity: The accumulated, trapped drug is thought to directly inhibit the activity of lysosomal phospholipases, which are enzymes responsible for the degradation of phospholipids. researchgate.netacs.orgsci-hub.se This inhibition may occur through direct binding to the enzymes or by binding to the phospholipid substrates, making them resistant to degradation. sci-hub.se
Phospholipid Buildup: The inhibition of their breakdown leads to a progressive accumulation of phospholipids within the lysosomes, resulting in the characteristic ultrastructural changes of DIPL. acs.org
In preclinical studies, both this compound and its M2 metabolite were found to induce phospholipidosis. sci-hub.sefda.gov Notably, the M2 metabolite has been identified as a more potent inducer of phospholipidosis than the parent compound. fda.govfrontiersin.orgasm.orgnih.govunpad.ac.id Studies measuring intracellular concentrations have shown that M2 accumulates to a much greater extent within cells like peripheral blood mononuclear cells compared to this compound, which supports the in vitro evidence that M2 is the main driver of this effect. asm.org
The clinical significance of this compound-induced phospholipidosis is still a subject of debate. One perspective is that it represents an adaptive and reversible cellular response to the presence of a foreign substance and is not inherently toxic. sci-hub.se The opposing view holds that DIPL can be a precursor to drug-mediated cellular toxicity. sci-hub.se
Pancreatitis
An increased risk of pancreatitis has been noted as a possible, though less common, adverse event associated with this compound treatment. nih.gov In clinical trials, acute pancreatitis was observed in a small number of patients receiving this compound. nih.gov While a definitive causal link has not been established, an increase in pancreatic enzymes has been reported in some patients. dovepress.comcmu.gov.pk The mechanistic basis for this potential toxicity is not yet clear. However, it has been suggested that elevated liver enzymes, a known adverse effect of this compound, may be a sign of an increased risk for developing pancreatitis. mdpi.com
Hyperuricemia
Hyperuricemia, or an elevation of uric acid in the blood, has been reported as an uncommon adverse event in patients treated with this compound. nih.govmdpi.comoup.comwho.int However, the specific mechanism by which this compound may lead to increased uric acid levels has not been elucidated in the available scientific literature. In some studies, the incidence of hyperuricemia was not significantly different between patients receiving this compound and those receiving a placebo. nih.gov
Common, Non-Specific Adverse Events
Patients treated with this compound frequently report a constellation of other adverse events. The most common include:
Nausea unpad.ac.ideuropa.eunih.govnih.gov
Arthralgia (joint pain) unpad.ac.ideuropa.eunih.govnih.gov
Headache unpad.ac.ideuropa.eunih.govnih.gov
Dizziness europa.eu
Vomiting oup.comeuropa.eunih.gov
While these events are frequently documented in clinical trials and post-market surveillance, they are considered non-specific. oup.comeuropa.eunih.gov To date, specific molecular or physiological mechanisms directly linking this compound to these particular symptoms have not been established. They are generally reported as mild and tolerable in most studies. oup.com
Novel Bedaquiline Analogues and Derivatives Research
Structure-Activity Relationship Studies for Improved Efficacy and Safety Profiles
Bedaquiline, while a potent anti-TB drug, has limitations, including its high lipophilicity, which contributes to a long terminal half-life and potential for tissue accumulation. nih.govresearchgate.netacs.org It also inhibits the hERG potassium channel, leading to a risk of cardiac arrhythmia. nih.govresearchgate.net These concerns have spurred extensive structure-activity relationship (SAR) studies to identify new analogues with improved properties. nih.govtci-thaijo.org
Key findings from SAR studies include:
Lipophilicity and Potency: Generally, a positive correlation exists between the lipophilicity of this compound analogues and their potency against Mycobacterium tuberculosis. acs.org However, certain modifications can break this trend. For instance, introducing a 6-cyano substituent on the quinoline (B57606) ring (ring A) significantly reduces lipophilicity with only a modest impact on anti-mycobacterial activity. acs.org
Ring C Modifications: Replacing the naphthalene (B1677914) C-unit of this compound with a 3,5-dialkoxy-4-pyridyl group has led to compounds with more potent in vitro and in vivo anti-tubercular activity and significantly reduced hERG channel inhibition. researchgate.netnewtbdrugs.org This modification is a cornerstone of the development of next-generation diarylquinolines. newtbdrugs.org
Stereochemistry: The (1R, 2S) stereoisomer of this compound is the most active against M. tuberculosis. acs.org This highlights the critical importance of stereochemistry in maintaining the drug's efficacy.
These SAR studies have been instrumental in guiding the rational design of new this compound derivatives with a better balance of potency and safety. researchgate.net
Development of Next-Generation Diarylquinolines with Reduced Toxicity
Building on SAR insights, researchers have focused on developing next-generation diarylquinolines that retain or exceed the potency of this compound while demonstrating a superior safety profile. nih.govmdpi.com Two prominent examples that have advanced to preclinical and clinical evaluation are TBAJ-876 and TBAJ-587. mdpi.com
Preclinical Evaluation of Compounds such as TBAJ-876 and TBAJ-587
TBAJ-876: This analogue has emerged as a promising candidate due to its enhanced potency and improved safety characteristics compared to this compound. oup.comoup.com
Efficacy: In vitro studies have shown that TBAJ-876 has approximately 10-fold greater anti-mycobacterial activity than this compound. tballiance.org In murine models of tuberculosis, regimens containing TBAJ-876 have demonstrated superior efficacy, including against this compound-resistant strains with mutations in the Rv0678 gene. oup.comtballiance.orgnih.gov It has also shown the potential to shorten treatment durations. tballiance.org
Safety: Preclinical studies indicate that TBAJ-876 has a lower potential for causing QT prolongation, a key cardiotoxic side effect associated with this compound. nih.govtballiance.org It is also less lipophilic, which may reduce the risk of tissue accumulation. newtbdrugs.orgoup.com
Metabolism: In preclinical models, TBAJ-876 is metabolized into several compounds, with the M3 metabolite also showing significant bactericidal activity. oup.comoup.commdpi.com
TBAJ-587: Another key next-generation diarylquinoline, TBAJ-587, has also undergone extensive preclinical and early clinical evaluation. ufl.edutballiance.org
Efficacy: TBAJ-587 demonstrates greater in vitro potency than this compound, including against Rv0678 mutant strains. nih.gov In mouse models, replacing this compound with TBAJ-587 in combination regimens significantly improved bactericidal activity. nih.govasm.org
Safety and Pharmacokinetics: TBAJ-587 was found to be generally safe and well-tolerated in healthy volunteers during a first-in-human study. ufl.edu It has a long terminal half-life, similar to this compound. ufl.edu
Metabolites: The metabolites of TBAJ-587, M2 and M3, have been studied, with checkerboard assays suggesting potential synergistic interactions with the parent compound. ufl.edu
Optimization for Pharmacokinetic Properties and Anti-mycobacterial Potency
The optimization of diarylquinolines is a continuous process aimed at fine-tuning their pharmacokinetic (PK) and pharmacodynamic (PD) properties for maximum therapeutic benefit.
Pharmacokinetics: The long half-life of diarylquinolines like this compound and its analogues is a double-edged sword. researchgate.netasm.org While it can allow for less frequent dosing, it also raises concerns about prolonged exposure and potential for resistance development. researchgate.netoup.com Research into less lipophilic analogues, such as TBAJ-876, aims to address this by potentially reducing tissue accumulation and allowing for more flexible dosing regimens. acs.orgnewtbdrugs.orgoup.com Studies on long-acting injectable formulations of TBAJ-876 are also underway to explore alternative delivery methods. croiconference.org
Anti-mycobacterial Potency: The goal is to develop compounds that are not only potent against drug-susceptible M. tuberculosis but also retain high activity against resistant strains. oup.com TBAJ-876, for example, is more potent than this compound against strains with Rv0678 mutations, which is the primary mechanism of this compound resistance. oup.comoup.com The bactericidal activity of these new compounds is being evaluated both as monotherapy and in combination with other anti-TB agents to identify the most effective regimens. nih.govasm.org
Table 1: Comparative Preclinical Data of this compound and its Analogues
| Compound | Relative In Vitro Potency (vs. This compound) | Activity Against Rv0678 Mutants | Key Safety/Pharmacokinetic Features |
|---|---|---|---|
| This compound | Baseline | Baseline | High lipophilicity, long half-life, hERG channel inhibition nih.govresearchgate.netresearchgate.net |
| TBAJ-876 | ~10-fold greater tballiance.org | More potent than this compound oup.comtballiance.org | Lower lipophilicity, reduced hERG channel affinity, potentially lower cardiotoxicity newtbdrugs.orgoup.comtballiance.org |
| TBAJ-587 | More potent nih.gov | More potent than this compound nih.gov | Potentially better safety profile than this compound researchgate.net |
Discovery of New Drug Targets through this compound Analogues
The primary target of this compound and its diarylquinoline analogues is the F-ATP synthase, a crucial enzyme for energy production in Mycobacterium tuberculosis. mdpi.comtballiance.orgnih.gov However, research with these compounds has opened avenues for understanding mycobacterial physiology more deeply and potentially identifying new therapeutic targets.
The development of fluorescently labeled this compound analogues has provided valuable tools to study the drug's mechanism of action and interaction with bacterial cells. rsc.org These probes have been used to investigate drug recognition by bacterial efflux pumps and to visualize the drug's interaction with its target, ATP synthase, within the mycobacterial membrane. rsc.org By understanding how these analogues interact with different cellular components, researchers may uncover novel pathways or proteins that could be exploited for future drug development.
Furthermore, the study of resistance mechanisms to this compound and its analogues, which primarily involve mutations in the atpE gene (encoding a subunit of ATP synthase) and the Rv0678 gene (a transcriptional repressor of an efflux pump), provides insights into the bacterium's adaptive strategies. researchgate.netresearchgate.net This knowledge can guide the development of new compounds that bypass these resistance mechanisms or target the components of these pathways directly.
While the F-ATP synthase remains the confirmed target, the broader effects of diarylquinolines on the bacterial cell's energy metabolism and membrane potential continue to be an area of active investigation, potentially revealing new vulnerabilities in M. tuberculosis. oup.com
Combination Therapy Research Strategies with Bedaquiline
Synergistic and Additive Effects with Existing and New Antimycobacterial Drugs
The combination of Bedaquiline with other drugs is designed to achieve synergistic or additive effects, where the combined antimicrobial activity is greater than the sum of the individual effects of each drug. This approach allows for lower doses, reduced toxicity, and a multi-pronged attack on Mycobacterium tuberculosis.
Research has extensively investigated the interactions between this compound and other key anti-TB drugs.
Pyrazinamide (B1679903): The combination of this compound and Pyrazinamide has demonstrated potent synergistic and bactericidal activity in murine models. tandfonline.comacs.orgresearchgate.net Studies in both BALB/c and C3HeB/FeJ mice, the latter of which develop human-like caseous necrotic lung lesions, have shown that this combination is highly effective, leading to significant reductions in bacterial load. acs.orgresearchgate.net A phase 2b clinical trial showed that the combination of this compound, Pretomanid (B1679085), and Pyrazinamide had activity similar to the standard first-line regimen (isoniazid, rifampicin (B610482), pyrazinamide, and ethambutol) over the first 14 days of treatment. tandfonline.com The combination of this compound, pretomanid, and pyrazinamide was found to be particularly sensitive to changes in pyrazinamide exposure. asm.org
Moxifloxacin: As a fluoroquinolone, Moxifloxacin is a critical component of many MDR-TB regimens. The combination of this compound, Pyrazinamide, and Moxifloxacin has shown superior bactericidal and sterilizing activity compared to the standard first-line regimen in various mouse models of tuberculosis. asm.org The World Health Organization (WHO) has recommended the BPaLM regimen, which includes this compound, Pretomanid, Linezolid (B1675486), and Moxifloxacin, for the treatment of MDR-TB. frontiersin.orgwho.int
Clofazimine (B1669197): Clofazimine has demonstrated synergistic activity when combined with this compound. oup.com In vitro studies have shown that Clofazimine can extend the bacteriostatic activity of this compound against certain mycobacteria. researchgate.netnih.gov The combination of this compound and Clofazimine has been explored for treating infections caused by non-tuberculous mycobacteria (NTM) as well, where it may add activity against Mycobacterium avium complex (MAC) and Mycobacterium abscessus. researchgate.netnih.gov Importantly, clinical studies have shown no significant pharmacokinetic interactions between this compound and Clofazimine. ersnet.orgmdpi.com
Linezolid: The combination of this compound and Linezolid is a powerful core for treating MDR-TB. scielo.brjornaldepneumologia.com.br A systematic review and meta-analysis of 11 trials involving nearly 2,000 participants concluded that regimens containing both this compound and Linezolid result in significantly higher rates of favorable treatment outcomes (84.5%) compared to regimens lacking both drugs (66.8%). scielo.brjornaldepneumologia.com.brjornaldepneumologia.com.brnih.gov This enhanced efficacy is attributed to the synergistic effect of this compound's disruption of ATP synthesis and Linezolid's inhibition of protein synthesis. scielo.brjornaldepneumologia.com.br
The development of new drugs like Pretomanid has paved the way for novel, all-oral, and shorter treatment regimens.
BPaL Regimen: This three-drug regimen consists of this compound, Pretomanid, and Linezolid. It has been a significant breakthrough in the treatment of highly resistant forms of TB.
BPaLM Regimen: This four-drug regimen adds Moxifloxacin to the BPaL combination. In 2022, the WHO recommended the six-month BPaLM regimen for the treatment of MDR-TB. frontiersin.orgpib.gov.in This regimen is considered more effective and safer, with a high treatment success rate, allowing for a much shorter treatment duration compared to traditional regimens that could last up to 20 months. pib.gov.in The components of the BPaLM regimen all have bactericidal activity, targeting different bacterial processes: this compound inhibits ATP synthase, Pretomanid inhibits cell wall synthesis, Linezolid inhibits protein synthesis, and Moxifloxacin inhibits DNA gyrase. who.int
Rational Design of Shorter and Safer this compound-Containing Regimens
A primary goal in TB therapy research is to develop shorter, safer, and more effective treatment regimens. The long duration and potential toxicity of older MDR-TB treatments contribute to poor adherence and treatment outcomes.
The introduction of this compound and other new drugs has been pivotal in designing regimens that can cure MDR-TB in as little as six months, a significant reduction from the 20 months or more previously required. pib.gov.in The BPaLM regimen is a prime example of this progress. pib.gov.in Research is ongoing to optimize the dosing and duration of each component within these regimens to maintain high efficacy while minimizing adverse effects. For instance, studies have evaluated different dosing strategies for this compound within the BPaLM regimen to enhance convenience and patient adherence. who.int The combination of this compound, Pretomanid, and Pyrazinamide, with or without Moxifloxacin, has shown promise for being superior to standard therapy for both drug-susceptible and multidrug-resistant TB. nih.gov
Preventing Resistance Emergence through Optimized Combination Therapies
The use of a single drug to treat TB rapidly leads to the selection of drug-resistant mutants. Combination therapy is the cornerstone of preventing the emergence of drug resistance. By using multiple drugs with different mechanisms of action, the probability of a bacterium being resistant to all drugs in the regimen is significantly reduced.
Repurposing Existing Drugs to Enhance this compound Efficacy
Drug repurposing involves identifying new uses for approved drugs. This strategy can accelerate the development of new treatment options. In the context of this compound therapy, research has explored the use of existing drugs to enhance its activity.
One notable example is the investigation of verapamil (B1683045), a calcium channel blocker. In vitro studies have demonstrated that concomitant treatment with verapamil can reduce the minimum inhibitory concentration (MIC) of this compound by 8- to 16-fold. tandfonline.com This suggests that verapamil could potentially enhance the efficacy of this compound, possibly allowing for lower doses and reducing the risk of dose-dependent toxicities. tandfonline.com
Global Health and Epidemiological Research on Bedaquiline
Surveillance Studies on Bedaquiline Resistance Emergence (e.g., DREAM Study)
The emergence of resistance to new anti-tuberculosis drugs is a critical concern for global public health. Surveillance studies are paramount in monitoring and understanding the trends of this compound resistance.
Prevalence of Primary and Acquired this compound Resistance
Primary resistance to this compound, occurring in patients who have never been treated with the drug, and acquired resistance, which develops during or after treatment, are key metrics in surveillance.
A systematic review and meta-analysis of 14 studies, encompassing 9,975 isolates, reported a pooled prevalence of baseline this compound resistance of 2.4%. nih.gov Another meta-analysis found a weighted average prevalence of this compound resistance to be 5.7%, with acquired resistance at 5.4%. oup.comersnet.org A separate systematic review indicated a median baseline phenotypic this compound resistance of 2.8% and a median acquired resistance frequency of 2.2%. bmj.com
In a study focusing on patients in Cape Town, South Africa, who remained culture-positive after at least four months of this compound-based treatment, 8% exhibited primary resistance. nih.gov A concerning 47% of patients in this cohort acquired this compound resistance during treatment. nih.gov Another study in South Africa reported high baseline resistance rates of 3.6% in patients with no or unknown prior exposure to this compound or clofazimine (B1669197), and a staggering 21.1% in those with previous exposure. ersnet.org The same study's longitudinal arm showed that 2.3% of patients acquired this compound resistance during their treatment course. ersnet.org
The this compound Drug Resistance Emergence Assessment in Multidrug-resistant-tuberculosis (DREAM) study, a five-year surveillance project across 11 countries, provided extensive data on treatment-naïve patients. nih.govreactgroup.orgresearchgate.netjournalpulmonology.orgwho.int This study found low rates of resistance to this compound in this population. nih.govreactgroup.orgresearchgate.netjournalpulmonology.orgwho.int
Geographic Variations in Resistance Rates
The prevalence of this compound resistance shows significant variation across different geographical regions. A systematic review and meta-analysis highlighted this disparity, with South Africa reporting a prevalence of 10.4%, markedly higher than the 2.4% observed in China. oup.comersnet.org
The DREAM study also revealed notable differences in this compound resistance rates between countries. For instance, the resistance rate in South Africa was 3.4%, compared to 0.2% in India. ersnet.org These geographic discrepancies underscore the importance of localized surveillance and control measures.
Impact of this compound on MDR-TB and XDR-TB Treatment Outcomes in High-Burden Settings
The introduction of this compound into treatment regimens for MDR-TB and extensively drug-resistant tuberculosis (XDR-TB) has had a profound impact on patient outcomes, particularly in countries with a high disease burden.
A meta-analysis of outcomes for over 9,000 patients with pulmonary MDR-TB reported a success rate of only 54% with traditional regimens. ersnet.org For XDR-TB cases, the success rate was even lower at 40%. ersnet.org In contrast, studies on this compound-containing regimens have shown significantly improved outcomes. A large individual patient data meta-analysis found that treatment success was achieved in 87.8% of patients treated with this compound. journalpulmonology.org
In a high-burden country, a propensity score-matched cohort study demonstrated a significantly higher treatment success rate in the this compound cohort compared to the non-bedaquiline cohort (55.3% vs. 24.6%). nih.goversnet.org The mortality rate was also substantially lower in the this compound group (8.8% vs. 20.2%). nih.goversnet.org For patients who had previously failed MDR-TB treatment, over 40% achieved a cure with a this compound-containing regimen. nih.goversnet.org
A global cohort study involving patients treated with new anti-TB drugs, where 88.6% received this compound, reported a treatment success rate of 72.1%. journalpulmonology.org Specifically for patients treated with this compound but not delamanid (B1670213), the success rate was 74.2%. journalpulmonology.org These findings are consistent with data from a large South African cohort where the addition of this compound reduced the risk of death in patients with MDR-TB compared to standard regimens. nih.gov
Programmatic Implementation and Real-World Effectiveness Studies
The successful transition of a new drug from clinical trials to real-world programmatic use is a complex process. The implementation of this compound has provided valuable lessons for health systems.
In South Africa, the introduction of this compound was managed through a structured health system, starting with a gradual rollout in a few centers of excellence to ensure appropriate use before expanding access. reactgroup.org This controlled introduction was crucial for monitoring and managing the new treatment. reactgroup.org Initially, inclusion criteria were strict, limited to patients with XDR-TB or pre-XDR-TB, but later expanded to include those with severe side effects from other TB treatments and pregnant individuals. reactgroup.org
Real-world effectiveness studies have shown promising results. A prospective cohort study in Belarus and Uzbekistan on BPaL (this compound, pretomanid (B1679085), and linezolid)-based regimens reported successful treatment outcomes in 95.3% of patients with MDR/RR-TB treated with BPaLM (BPaL plus moxifloxacin) and 90.4% of patients with pre-XDR-TB treated with BPaLC (BPaL plus clofazimine). oup.comresearchgate.net Another study on the programmatic implementation of BPaL for pre-XDR-TB achieved 100% sputum culture conversion. oup.comresearchgate.net
Economic and Health Systems Research Related to this compound Access and Use
The economic and health systems aspects of this compound are critical for ensuring equitable and sustainable access.
A cost-effectiveness analysis indicated that adding this compound to a standard MDR-TB regimen would not only improve health outcomes but also reduce costs in high-TB-burden countries. nih.gov Modeling studies have further explored the economic impact of different this compound access strategies. A study in India concluded that deferring access to this compound until other regimens have failed could lead to worse patient and public health outcomes and reduce the net monetary benefit of treating MDR-TB. nih.gov
However, access to new medications like this compound remains a significant challenge in many high-burden settings. bmj.comnih.gov Barriers include the lack of drug registration in many countries, difficulties with pre-approval access, high pricing, and intellectual property restrictions. nih.gov The UNITAID International Drug Purchasing Facility launched a project in 2014 to improve access to new anti-TB drugs, including this compound, in developing countries. ersnet.org
The experience with this compound has highlighted the need for a more coordinated approach to post-regulatory approval research to address critical questions for clinical practice and policy, which are often not the primary focus of pharmaceutical research and development. bmj.com
Table of this compound Treatment Outcomes
| Study/Cohort | Regimen | Treatment Success Rate | Mortality Rate | Citation(s) |
|---|---|---|---|---|
| Meta-Analysis (pre-bedaquiline era) | Traditional MDR-TB regimens | 54% | 15% | ersnet.org |
| Meta-Analysis (pre-bedaquiline era) | Traditional XDR-TB regimens | 40% | 15% | ersnet.org |
| Individual Patient Data Meta-Analysis | This compound-containing | 87.8% | - | journalpulmonology.org |
| High-Burden Country Cohort | This compound-containing | 55.3% | 8.8% | nih.goversnet.org |
| High-Burden Country Cohort | Non-bedaquiline | 24.6% | 20.2% | nih.goversnet.org |
| Global Cohort | This compound-containing (mostly) | 72.1% | 8% | journalpulmonology.org |
| Belarus & Uzbekistan (MDR/RR-TB) | BPaLM | 95.3% | - | oup.comresearchgate.net |
Future Research Directions for Bedaquiline
Advanced Molecular and Systems Biology Approaches to Elucidate Drug-Target Interactions
A deeper understanding of the molecular interactions between bedaquiline and its target, the ATP synthase, is crucial for predicting and overcoming resistance. Advanced molecular and systems biology approaches are being employed to further elucidate these interactions.
Known mechanisms of resistance to this compound involve mutations in the atpE, Rv0678, and pepQ genes. oup.comnih.govresearchgate.netoup.comfrontiersin.org Systems biology approaches, including transcriptomic and network analyses, have revealed that Mycobacterium tuberculosis responds to this compound by inducing the dormancy survival regulon (DosR) and activating ATP-generating pathways to maintain viability during initial drug exposure. ersnet.org Computational models, such as Environmental-Gene Regulatory Influence Network (EGRIN) and Probabilistic Regulation of Metabolism (PROM), are being used to study the regulatory networks involved in this compound tolerance. researchgate.net These analyses have identified transcription factors like Rv0324 and Rv0880 as key regulators that, when activated, help the mycobacteria resist the drug's effects. researchgate.net Knocking out these transcription factors has been shown to significantly increase the bactericidal effect of this compound. researchgate.net
Future research will likely focus on:
High-resolution structural analysis: Utilizing techniques like cryo-electron microscopy to visualize the binding of this compound to both wild-type and mutant ATP synthase, providing insights into the structural basis of resistance.
In silico modeling: Employing computational methods to predict the impact of novel mutations on drug binding and to identify potential new binding sites or allosteric regulatory mechanisms. plos.org
Multi-omics integration: Combining genomics, transcriptomics, proteomics, and metabolomics data to build comprehensive models of the bacterial response to this compound, which can help identify synergistic drug targets and biomarkers of treatment response. patsnap.comfrontiersin.org
Development of Rapid and Standardized Drug Susceptibility Testing for this compound
The emergence of this compound resistance highlights the urgent need for rapid and standardized drug susceptibility testing (DST). oup.comnih.govresearchgate.netoup.com The lack of reliable DST in many high-incidence countries poses a significant challenge. ersnet.orgutppublishing.com
Currently, phenotypic DST for this compound relies on methods like agar (B569324) proportion and broth microdilution. Multilaboratory studies have been conducted to establish quality control (QC) ranges for these methods. For the H37Rv reference strain, the QC ranges are 0.015–0.12 μg/mL for 7H10 and 7H11 agar dilution and 0.015–0.06 μg/mL for 7H9 broth microdilution. oup.comasm.org The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has approved a breakpoint of ≤0.25 μg/mL. oup.com However, there are concerns that this critical concentration may be too high, potentially misclassifying isolates with borderline resistance. ersnet.org
Future research efforts are directed towards:
Molecular diagnostics: Developing and validating rapid molecular tests that can detect known resistance-conferring mutations in genes like atpE and Rv0678. atsjournals.org
Standardization of phenotypic DST: Further refinement and international consensus on breakpoints and methodologies for phenotypic DST are crucial for consistent and reliable results across different laboratories. asm.orgersnet.orgnih.gov
Composite reference standard: Advocating for a composite reference standard that integrates both genotypic and phenotypic data to improve the accuracy of resistance detection. ersnet.org
| DST Method | Provisional Breakpoint/QC Range | Reference Strain | Key Considerations |
| Agar Dilution (7H10 & 7H11) | QC Range: 0.015–0.12 μg/mL | M. tuberculosis H37Rv | Requires further validation and standardization. oup.comasm.org |
| Broth Microdilution (7H9) | QC Range: 0.015–0.06 μg/mL | M. tuberculosis H37Rv | Requires further validation and standardization. oup.comasm.org |
| EUCAST Breakpoint | ≤0.25 μg/mL | N/A | Potential to misclassify borderline resistance. oup.comersnet.org |
Research into Host-Directed Therapies to Complement this compound Action
Host-directed therapies (HDTs) represent an innovative approach to tuberculosis treatment by modulating the host's immune response to enhance bacterial clearance and reduce inflammation-mediated tissue damage. mdpi.comnih.govresearchgate.net Combining HDTs with this compound could potentially shorten treatment duration, improve outcomes, and reduce the risk of resistance development. nih.govresearchgate.net
Research has shown that this compound itself can modulate the host immune response by enhancing the antimicrobial defenses of macrophages, including the fusion of phagosomes and lysosomes and the induction of autophagy. mdpi.com This effect is linked to the activation of transcription factor EB. mdpi.com
Promising areas of future HDT research in conjunction with this compound include:
Immune modulation: Investigating the use of agents like verapamil (B1683045), which can increase the bioavailability of this compound, and metformin, which has shown promise in improving treatment success rates in diabetic TB patients. mdpi.comresearchgate.net
Autophagy enhancers: Exploring drugs that can induce autophagy, a cellular process that can help clear intracellular mycobacteria. nih.gov
Anti-inflammatory agents: Evaluating the co-administration of anti-inflammatory drugs to mitigate pathological damage caused by the host immune response.
Investigation of this compound for Non-Tuberculous Mycobacterial Infections
Non-tuberculous mycobacterial (NTM) infections are becoming increasingly prevalent and are often difficult to treat due to the intrinsic resistance of many NTM species to a wide range of antibiotics. nih.gov Laboratory studies have indicated that this compound may be effective against various NTM species, making it a promising candidate for treating these infections. hra.nhs.ukresearchgate.netersnet.org
A systematic review and meta-analysis of 50 studies showed that this compound has strong antibacterial activity against several NTM species. nih.govoup.comnih.gov In animal models, this compound-containing regimens led to a significant reduction in bacterial load. nih.govoup.comnih.gov In humans, these regimens have been effective in treating extrapulmonary NTM infections, though their efficacy for pulmonary infections is less clear. nih.govoup.comnih.gov
| NTM Species | In Vitro Susceptibility (MIC) | Clinical Evidence |
| Mycobacterium abscessus | ECOFF value of 0.5 mg/mL estimated. nih.govoup.com | Case reports suggest potential benefit in combination therapy for soft tissue infections. ersnet.org |
| Mycobacterium avium complex (MAC) | Low MICs observed (e.g., 0.06-0.12 µg·mL−1). ersnet.orgresearchgate.net | Some studies suggest bacteriostatic activity as monotherapy but enhanced effect in combination. jnjmedicalconnect.comasm.org |
| Mycobacterium immunogenum | A case report showed successful treatment of a soft tissue infection in combination with this compound. ersnet.org |
Further research is needed to:
Determine optimal regimens: Establish the most effective drug combinations and treatment durations for different NTM species.
Conduct clinical trials: Perform well-designed clinical trials to definitively assess the efficacy and safety of this compound for NTM infections. hra.nhs.uk
Investigate resistance mechanisms: Understand the genetic basis of this compound resistance in NTM species to guide treatment decisions. nih.gov
Long-term Safety and Efficacy Surveillance in Diverse Patient Populations
While clinical trials have established the initial safety and efficacy of this compound, long-term surveillance in real-world settings and diverse patient populations is crucial. This includes monitoring for adverse events and treatment outcomes in populations often excluded from initial trials, such as children, the elderly, and individuals with co-morbidities like HIV. nih.govwho.int
Post-marketing surveillance studies are ongoing to gather these critical data. spicyip.comjnj.comnih.govendtb.org An interim analysis of a post-marketing surveillance study in Japan, involving 112 patients, found that the adverse drug reactions were consistent with previous reports, with no new safety signals detected. nih.gov The most common adverse reactions were QT prolongation, nausea, and abnormal hepatic function. nih.gov
Key areas for future surveillance and research include:
Special populations: Systematically collecting and analyzing data on the safety and efficacy of this compound in pediatric patients, pregnant women, and patients with significant co-morbidities. nih.gov
Drug-drug interactions: Continuing to investigate potential interactions with other anti-TB drugs and medications for co-morbid conditions.
Long-term outcomes: Following patients for extended periods to assess rates of cure, relapse, and the emergence of acquired drug resistance. nih.gov
Q & A
Q. What experimental endpoints are most appropriate for evaluating bedaquiline efficacy in preclinical studies?
Preclinical studies should prioritize bacterial load reduction (measured via colony-forming unit counts) and treatment duration shortening in animal models of tuberculosis (TB). These endpoints align with clinical translation, as Phase II trials use sputum culture conversion time and safety/tolerability as primary outcomes . Methodologically, ensure consistency in dosing schedules and bacterial strain selection (e.g., H37Rv reference vs. clinical MDR-TB isolates) to enable cross-study comparisons.
Q. How is this compound’s unique mechanism of action incorporated into combination therapy design?
this compound inhibits mycobacterial ATP synthase, disrupting energy production. To avoid antagonism, pair it with agents targeting non-overlapping pathways (e.g., cell wall synthesis inhibitors like linezolid). Use in vitro checkerboard synergy assays to identify optimal combinations, and validate in murine models with longitudinal bacterial load monitoring .
Q. What clinical trial designs are recommended for initial this compound safety assessments?
Phase II trials should use randomized, controlled designs with sputum culture conversion at 24 weeks as the primary endpoint. Include pharmacokinetic (PK) sub-studies to monitor drug-drug interactions (e.g., CYP3A4 inhibitors/inducers) and QT interval prolongation. Stratify patients by HIV status and prior TB drug exposure to control for confounding variables .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data across heterogeneous MDR-TB cohorts?
Apply multivariable regression models to adjust for covariates such as HIV co-infection, resistance to companion drugs (e.g., fluoroquinolones), and baseline bacterial load. Pool individual patient data (IPD) from multicenter studies (e.g., endTB observational cohort) to increase statistical power and identify subpopulations with divergent responses .
Q. What methodological frameworks address emerging this compound resistance in M. tuberculosis?
Use whole-genome sequencing to detect mutations in atpE (this compound target) and mmpR5 (efflux pump regulator). Validate resistance associations via in vitro MIC determination and structural modeling (e.g., SUSPECT-BDQ tool predicting binding affinity changes). For clinical isolates, compare lyophilized broth microdilution (BMD) and MGIT susceptibility testing to harmonize critical concentration thresholds .
Q. How should population pharmacokinetic models account for this compound’s variability in diverse patient groups?
Develop nonlinear mixed-effects models incorporating covariates like race (e.g., 52% higher clearance in Black patients), sex (15.7% lower central volume in females), and body composition. Use long-term phase II data to estimate tissue redistribution and terminal half-life (>5 months), ensuring optimal dosing in extrapulmonary TB or renal/hepatic impairment .
Methodological Guidance for Specific Scenarios
Designing a study to evaluate prolonged this compound use (>24 weeks):
- Primary endpoint: Incidence of serious adverse events (SAEs), particularly hepatotoxicity and cardiac arrhythmias.
- Methodology: Retrospective cohort analysis using national TB registries and pharmacovigilance databases. Perform causality assessments for SAEs via Naranjo scales and monitor AEs up to 5 months post-treatment due to this compound’s prolonged half-life .
Analyzing this compound’s cost-effectiveness in resource-limited settings:
- Model inputs: Include culture conversion rates, relapse risk, and disability-adjusted life years (DALYs).
- Sensitivity analysis: Test scenarios where this compound reduces transmission (e.g., 20% lower secondary cases) or accelerates resistance if overused. Use WHO OneHealth TB model to balance individual vs. population benefits .
Data Contradiction and Validation Strategies
Reconciling divergent mortality rates in this compound trials:
- Example: The C208 trial reported higher mortality in the this compound arm vs. placebo, but subsequent observational studies showed improved survival.
- Resolution: Conduct IPD meta-analyses to adjust for immortal time bias (e.g., patients surviving long enough to receive this compound) and immortal cohort bias (e.g., exclusion of critically ill patients) .
Validating surrogate endpoints (e.g., sputum conversion) for long-term outcomes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
